(S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid
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Overview
Description
(S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with isoindoline or its derivatives.
Protection: The amine group of isoindoline is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
(S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid depends on its specific application. In general, it acts as a protecting group for amines, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid: The enantiomer of the compound with similar properties but different stereochemistry.
N-Boc-isoindoline: A similar compound without the carboxylic acid group.
Uniqueness
(S)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid is unique due to its specific chiral center and the presence of both the Boc protecting group and the carboxylic acid functional group, making it versatile in various synthetic applications.
Properties
IUPAC Name |
(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBMREDOQCDU-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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